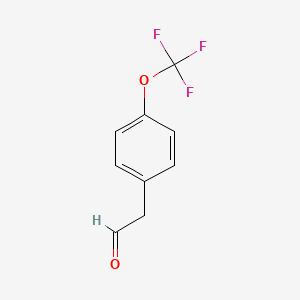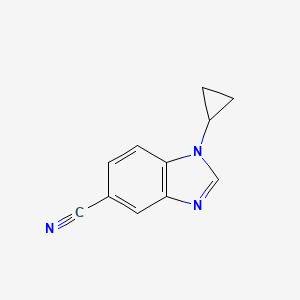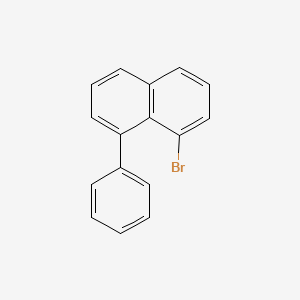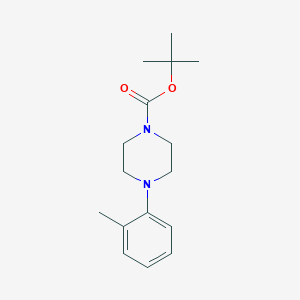
3-Methyl-4-(phenethyloxy)aniline
Vue d'ensemble
Description
“3-Methyl-4-(phenethyloxy)aniline” is a biochemical compound used for proteomics research . Its molecular formula is C15H17NO and it has a molecular weight of 227.30 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring attached to an amine group and an ethoxy group . The exact structure can be found in various chemical databases .Applications De Recherche Scientifique
Protein-Bound Aminoazo Dyes Formation : A study by Miller & Miller (1949) discusses the quantitative estimation of aniline and its derivatives, including 3-Methyl-4-(phenethyloxy)aniline, as reduction products obtained from aminoazo dyes. This research is significant for understanding the chemical interactions and transformations in the synthesis of protein-bound dyes (Miller & Miller, 1949).
Polyurethane Cationomers Synthesis : In a study on the synthesis of polyurethane cationomers, Buruianǎ et al. (2005) synthesized o-hydroxy Schiff bases, including structures related to this compound. These compounds were investigated for their fluorescent properties, demonstrating the compound's potential in the development of novel polymeric materials (Buruianǎ et al., 2005).
Degradation by Delftia sp. AN3 : Liu et al. (2002) isolated a bacterial strain capable of degrading aniline and its derivatives, including compounds structurally similar to this compound. This research offers insights into the biodegradation of aniline compounds, which is crucial for environmental remediation efforts (Liu et al., 2002).
Fluorescent Sensor for Aluminum(III) Ions : Tian et al. (2015) developed a Schiff-base fluorescent sensor, incorporating structures related to this compound, for detecting aluminum(III) ions. This sensor could be used in living cells, highlighting its application in biological systems (Tian et al., 2015).
Methylation of Aniline on Zeolite H-Y : Wang et al. (2002) investigated the methylation of aniline, a process relevant to the synthesis of this compound, using zeolite H-Y. This study provides important information on the catalytic processes involved in the methylation of anilines (Wang et al., 2002).
Carbomethoxylating Reactivity with Aromatic Amines : Distaso & Quaranta (2004) examined the carbomethoxylating reactivity of methyl phenyl carbonate towards aromatic amines, including compounds like this compound. Their research is crucial for understanding the chemical reactivity and synthesis of carbamate derivatives from anilines (Distaso & Quaranta, 2004).
Propriétés
IUPAC Name |
3-methyl-4-(2-phenylethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12-11-14(16)7-8-15(12)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVVUGFCIDRSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B3082202.png)
![6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3082224.png)
![3-(7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3082233.png)

![Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate](/img/structure/B3082238.png)

![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3082258.png)






